molecular formula C13H7ClO3 B4981995 6-chloro-2-(2-furyl)-4H-chromen-4-one CAS No. 7209-73-6

6-chloro-2-(2-furyl)-4H-chromen-4-one

Cat. No. B4981995
CAS RN: 7209-73-6
M. Wt: 246.64 g/mol
InChI Key: ZZNRUAHIXRVREI-UHFFFAOYSA-N
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Description

6-chloro-2-(2-furyl)-4H-chromen-4-one, also known as Cloricromen, is a synthetic organic compound that belongs to the class of coumarin derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-(2-furyl)-4H-chromen-4-one is still under investigation. However, it is believed to exert its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation, which are the key processes targeted by 6-chloro-2-(2-furyl)-4H-chromen-4-one.
Biochemical and Physiological Effects:
6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. It also has been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA and ROS. Moreover, 6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

6-chloro-2-(2-furyl)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are some limitations associated with 6-chloro-2-(2-furyl)-4H-chromen-4-one. It has low solubility in water, which can limit its use in aqueous-based assays. It also has poor bioavailability, which can affect its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the research on 6-chloro-2-(2-furyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interaction with specific signaling pathways and target proteins. Moreover, the development of novel analogs of 6-chloro-2-(2-furyl)-4H-chromen-4-one with improved properties, such as solubility and bioavailability, can enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of 6-chloro-2-(2-furyl)-4H-chromen-4-one involves the condensation of 6-chloro-4-hydroxycoumarin with furfural in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 6-chloro-2-(2-furyl)-4H-chromen-4-one as a yellow crystalline solid. The yield of 6-chloro-2-(2-furyl)-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

6-chloro-2-(2-furyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

6-chloro-2-(furan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNRUAHIXRVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291973
Record name 6-Chloro-2-furan-2-yl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7209-73-6
Record name NSC79394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-furan-2-yl-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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